molecular formula C8H5IN2O2 B11837302 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Cat. No.: B11837302
M. Wt: 288.04 g/mol
InChI Key: HJOLCBNOZOKDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.908 Å, b = 13.363 Å, c = 5.833 Å, and β = 103.4°. The fused six-membered pyridine and five-membered pyrrole rings form a nearly planar azaindole backbone (root-mean-square deviation = 0.017 Å). The iodine atom occupies position 5 on the pyridine ring, while the carboxylic acid group resides at position 3 of the pyrrole moiety.

X-ray diffraction reveals key bond lengths:

  • C–I bond: 2.098 Å (consistent with typical aryl-iodine covalent bonds)
  • C–O bonds in carboxylic acid: 1.214 Å (C=O) and 1.316 Å (C–OH)
  • N–H bond: 0.88 Å, participating in intermolecular hydrogen bonding

The iodine substituent introduces steric bulk, increasing the dihedral angle between the pyrrole and pyridine rings to 2.09° compared to 0.5° in non-halogenated analogs.

Tautomeric Forms and Resonance Stabilization

Two tautomeric forms dominate:

  • 1H-pyrrolo tautomer: Proton resides on the pyrrole nitrogen (N1), with the carboxylic acid group deprotonated.
  • 3H-pyrrolo tautomer: Proton transfers to the pyridine nitrogen (N7), stabilized by conjugation with the carboxylic acid.

Resonance stabilization occurs through:

  • Delocalization of the pyrrole nitrogen lone pair into the pyridine π-system
  • Conjugation between the carboxylic acid group and the aromatic system, evidenced by shortened C3–C4 bond (1.432 Å)

Density functional theory (DFT) calculations show the 1H tautomer is 4.2 kcal/mol more stable due to stronger intramolecular hydrogen bonding between N1–H and the carboxylic oxygen.

X-ray Diffraction Studies and Bond Length Optimization

Single-crystal X-ray analysis at 100 K reveals:

  • Hydrogen bonding network : N1–H···N7 interactions (2.893 Å) form centrosymmetric dimers.
  • Halogen interactions : C–I···π contacts (3.421 Å) contribute to layered molecular packing.
  • Planarity deviation : The iodine atom causes slight puckering (0.025 Å displacement) in the pyridine ring.

Bond lengths optimized via XRD data compare to theoretical values:

Bond Type Experimental (Å) DFT Calculated (Å)
C5–I 2.098 2.104
C3–C4 1.432 1.428
N1–C2 1.368 1.372

Comparative Analysis with Related Pyrrolopyridine Derivatives

Structural contrasts with analogs highlight iodine’s effects:

Property 5-Iodo Derivative 5-Bromo Analog 3-Carboxy Parent
C–X Bond Length 2.098 Å (I) 1.901 Å (Br)
Ring Planarity 0.025 Å 0.018 Å 0.009 Å
π-π Stacking 3.421 Å 3.385 Å 3.302 Å

Iodine’s larger van der Waals radius (1.98 Å vs. Br: 1.85 Å) increases intermolecular distances, reducing crystal density by 12% compared to brominated analogs.

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO gap : 4.8 eV, narrowed by iodine’s inductive effects
  • Electrostatic potential : Strong negative charge localization on carboxylic oxygens (-0.43 e) and iodine (-0.18 e)
  • Aromaticity indices :
    • NICS(1)zz: -12.3 ppm (pyridine ring), -9.8 ppm (pyrrole ring)
    • HOMA: 0.89 (pyridine), 0.76 (pyrrole)

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13)

InChI Key

HJOLCBNOZOKDFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid typically involves the iodination of a pyrrolo[2,3-B]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH need to be optimized for each specific reaction to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the 5-position, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

The compound has been investigated for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Abnormal activation of FGFR signaling pathways is associated with tumor progression, making FGFR inhibitors attractive candidates for cancer treatment. Research indicates that derivatives of 1H-pyrrolo[2,3-B]pyridine, including 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a related derivative demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro, showcasing its potential as a lead compound for further development against breast cancer cell lines such as 4T1 .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include halogenation and carboxylation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. The compound's structural features contribute to its biological activity by allowing interactions with target proteins involved in cellular signaling pathways.

Anticancer Properties

Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells while inhibiting their proliferation. The effectiveness of this compound varies with concentration and treatment duration, indicating a dose-dependent response that is crucial for therapeutic applications .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
5-Iodo-1H-pyrrolo[2,3-B]pyridineMCF-725Inhibition of FGFR signaling
SK-OV-330Induction of apoptosis
LoVo20Cell cycle arrest

Potential as Kinase Inhibitors

The compound is also being explored for its potential as a kinase inhibitor beyond FGFRs. Kinases play critical roles in various cellular processes including growth, metabolism, and apoptosis. The ability to selectively inhibit specific kinases can lead to targeted therapies with reduced side effects compared to conventional chemotherapeutics. Research is ongoing to determine the efficacy and selectivity of this compound against different kinase targets .

Mechanism of Action

The mechanism of action of 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Analogs at Position 5

Key analogs differ by halogen substituents (Cl, Br, I) at position 5 while retaining the carboxylic acid group at position 3.

Compound Name Molecular Formula Molecular Weight Substituent (Position 5) Synthesis Yield (%) Key Applications Source
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid C₈H₅ClN₂O₂ 212.59 Cl Not reported Medical intermediate
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid C₈H₅BrN₂O₂ 257.05 Br 16.9% (intermediate) Precursor for GSK-3β inhibitors
5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid C₈H₅IN₂O₂ 302.04 I Discontinued Research chemical

Key Findings :

  • Reactivity : Iodine’s larger atomic size enhances its utility in cross-coupling reactions compared to Br or Cl, but its instability may complicate synthesis .
  • Synthesis Challenges : The iodo derivative’s discontinuation suggests difficulties in scalability or stability, whereas chloro and bromo analogs are more accessible .

Substituent Variations at Position 3

Modifications at position 3 significantly alter physicochemical and biological properties:

Compound Name Molecular Formula Substituent (Position 3) Key Properties Source
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine C₁₅H₁₀BrN₃ Phenylethynyl Enhanced π-stacking; 51% synthesis yield
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid C₉H₅F₃N₂O₂ CF₃ Electron-withdrawing; hydrophobic

Key Findings :

  • Synthetic Flexibility : The phenylethynyl group in 3-substituted bromo analogs enables tailored π-interactions for drug design, though yields are moderate (51%) .

Positional Isomers: Carboxylic Acid at Position 2 vs. 3

Isomers with carboxylic acid at position 2 exhibit distinct properties:

Compound Name Molecular Formula Carboxylic Acid Position Synthesis Yield (%) Source
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2 -carboxylic acid C₈H₅BrN₂O₂ 2 95% (analogous synthesis)
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2 -carboxylic acid C₈H₅ClN₂O₂ 2 71%–95%

Key Findings :

  • Yield Differences : Position 2-carboxylic acid derivatives (e.g., 10a–c in ) show higher yields (71%–95%) compared to position 3 analogs, possibly due to steric or electronic factors during cyclization .
  • Structural Impact : The [2,3-b] vs. [2,3-c] ring fusion alters substituent spatial arrangement, affecting binding in biological targets .

Biological Activity

5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1242336-79-3
  • Molecular Formula : C₈H₅IN₂O₂
  • Molecular Weight : 288.04 g/mol
  • Purity : 97%

The primary mechanism of action for this compound involves the inhibition of FGFRs. FGFRs are critical in various cellular processes, including proliferation, differentiation, and survival.

  • Target Interaction : The compound binds to FGFRs, leading to the inhibition of downstream signaling pathways such as:
    • RAS–MEK–ERK
    • PLCγ
    • PI3K–Akt
  • Biochemical Pathways : By inhibiting these pathways, the compound can reduce cell proliferation and promote apoptosis in cancer cells .

Anticancer Properties

Research has shown that derivatives of 5-Iodo-1H-pyrrolo[2,3-B]pyridine exhibit potent anticancer activities. For instance:

  • A study reported that a related compound (4h) demonstrated IC50 values against FGFR1–4 ranging from 7 to 712 nM. This compound inhibited breast cancer cell proliferation and induced apoptosis .
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Effects on Cancer Cells
4h7925Inhibited proliferation and induced apoptosis

Case Studies

Several studies have explored the biological activity of pyrrolo[2,3-b]pyridine derivatives:

  • Study on FGFR Inhibition :
    • Researchers synthesized a series of derivatives and evaluated their inhibitory effects on FGFR signaling.
    • The most potent inhibitors were identified for further development as therapeutic agents targeting cancers associated with aberrant FGFR signaling .
  • Antiviral Potential :
    • Some derivatives have been tested for antiviral activity against viruses such as HIV and TMV (Tobacco Mosaic Virus), showcasing a diverse range of biological applications .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Similar compounds have shown low oral bioavailability.
  • Clearance : High total clearance rates have been noted in preliminary studies .

Q & A

Q. What are the standard synthetic routes for 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid?

The compound is typically synthesized via halogenation or cross-coupling reactions. A common approach involves iodination of the pyrrolopyridine core using reagents like N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., acetone or DMF) under reflux. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine was synthesized in 92% yield using NIS in acetone . Subsequent hydrolysis or substitution reactions at the 3-position can introduce the carboxylic acid moiety. Purification often employs silica gel chromatography with gradients of heptane/ethyl acetate .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., δ 8.39 ppm for pyrrolopyridine protons in DMSO-d6) .
  • IR spectroscopy : Identifies functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., HRMS-ESI for iodinated derivatives ).

Q. What purification strategies are effective post-synthesis?

Silica gel flash chromatography with heptane/ethyl acetate (8:2 ratio) is widely used for intermediates . For polar derivatives like the carboxylic acid, recrystallization from ethanol/water mixtures or pH-controlled precipitation (adjusting to pH 4.0 with acetic acid) improves purity .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of iodination in pyrrolo[2,3-B]pyridine derivatives?

Regioselectivity depends on solvent polarity, temperature, and directing groups. For instance, iodination at the 5-position is favored in acetone due to steric and electronic effects of existing substituents. Competing halogenation at the 3- or 4-position can occur if the core lacks electron-withdrawing groups, requiring optimized stoichiometry and reaction times .

Q. What structural modifications at the 3-carboxylic acid position enhance bioactivity?

Esterification or amidation of the carboxylic acid can improve membrane permeability. For example, methyl esters of analogous pyrrolopyridines showed enhanced bioavailability in kinase inhibition assays . Conversely, introducing electron-deficient groups (e.g., trifluoromethyl) at the 5-position increases target binding affinity in enzyme interaction studies .

Q. How can computational methods predict feasible synthetic pathways for novel analogs?

AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose routes. These tools prioritize one-step reactions, such as Suzuki-Miyaura couplings for introducing aryl groups, and validate feasibility using retrosynthetic analysis .

Q. How do halogen substituents affect reactivity in cross-coupling reactions?

Iodine at the 5-position facilitates Suzuki couplings due to its favorable leaving-group potential. For example, 5-iodo derivatives react with phenylacetylene under Pd catalysis to form 3-(phenylethynyl) analogs in 51% yield . Chlorine at adjacent positions may require harsher conditions (e.g., higher Pd loading or microwave assistance) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Rigorous HPLC purity checks (>95%) and standardized kinase inhibition assays (e.g., ATP-competitive binding protocols) are recommended. Comparative studies with isomers (e.g., 4-iodo vs. 5-iodo) can clarify structure-activity relationships (SAR) .

Q. What strategies improve stability under physiological pH and temperature?

Lyophilization of the sodium salt form enhances aqueous stability. Degradation studies in buffers (pH 2–9) indicate that the carboxylic acid moiety is prone to decarboxylation above 60°C; thus, storage at 4°C in inert atmospheres is advised .

Q. How to design analogs for improved pharmacokinetics while retaining target affinity?

  • Bioisosteric replacement : Substitute iodine with smaller halogens (e.g., bromine) to reduce molecular weight without sacrificing binding .
  • Prodrug approaches : Convert the carboxylic acid to ethyl esters for enhanced absorption, followed by enzymatic hydrolysis in vivo .
  • SAR-guided optimization : Use molecular docking to identify tolerated substitutions at the 1H-pyrrolo position, such as methyl or benzyl groups, which minimize off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.